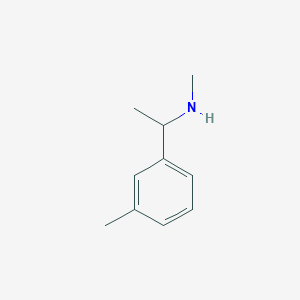
N-Methyl-1-(M-tolyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(M-tolyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of ethanamine, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-1-(M-tolyl)ethan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of M-tolylmagnesium bromide with N-methylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by distillation or chromatography.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-1-(M-tolyl)ethanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
N-Methyl-1-(M-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-(M-tolyl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form N-methyl-1-(M-tolyl)ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group on the nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
Oxidation: N-methyl-1-(M-tolyl)ethanone
Reduction: N-methyl-1-(M-tolyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-1-(M-tolyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying amine metabolism.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-Methyl-1-(M-tolyl)ethan-1-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in amine metabolism. It can also interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions can lead to changes in mood, cognition, and behavior, making the compound of interest in the study of psychiatric disorders.
相似化合物的比较
N-Methyl-1-(M-tolyl)ethan-1-amine can be compared with other similar compounds, such as:
N-Methyl-1-(P-tolyl)ethan-1-amine: Similar structure but with a para-substituted methyl group.
N-Methyl-1-(O-tolyl)ethan-1-amine: Similar structure but with an ortho-substituted methyl group.
N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
These compounds share similar chemical properties and reactivity but differ in their biological activity and applications. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC 名称 |
N-methyl-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3 |
InChI 键 |
FUGUGUMJMRPTNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


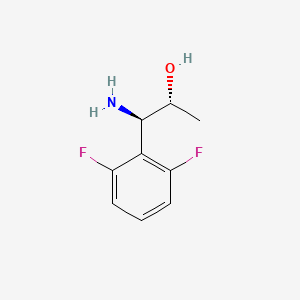

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
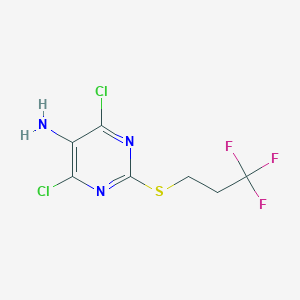
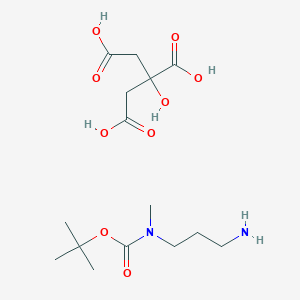
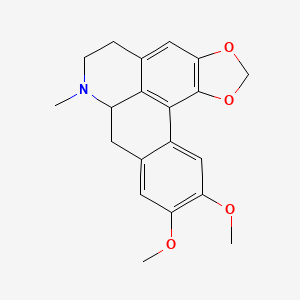
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
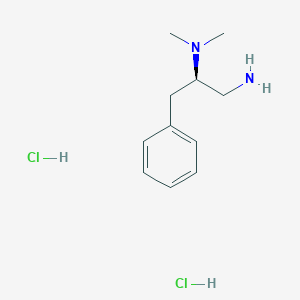
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
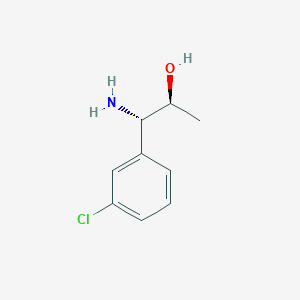
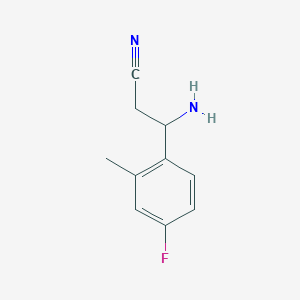
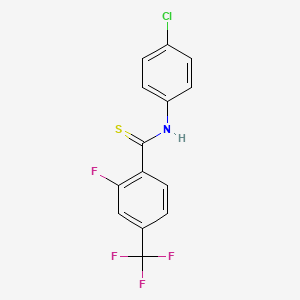

![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
